molecular formula C9H16N4O B13436384 N4-(1-methoxypropan-2-yl)-N6-methylpyrimidine-4,6-diamine

N4-(1-methoxypropan-2-yl)-N6-methylpyrimidine-4,6-diamine

Cat. No.: B13436384
M. Wt: 196.25 g/mol
InChI Key: FTYRYVMBWIEKCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N4-(1-Methoxypropan-2-yl)-N6-methylpyrimidine-4,6-diamine is a substituted diaminopyrimidine derivative of significant interest in medicinal chemistry and drug discovery. This compound serves as a valuable chemical intermediate for the synthesis of novel small-molecule inhibitors. The diaminopyrimidine scaffold is a privileged structure in pharmaceutical research, known for its ability to mimic purine bases and interact with the adenine-binding pocket of various kinase enzymes, making it a cornerstone for developing targeted therapies . This specific derivative, with its N4-(1-methoxypropan-2-yl) side chain, is engineered to modulate key physicochemical properties such as solubility and metabolic stability, which can be critical for optimizing the pharmacokinetic profile of lead compounds . Research into analogous diaminopyrimidine structures has demonstrated potent inhibitory activity against a range of biological targets, including cyclin-dependent kinases (CDKs), which are pivotal in regulating the cell cycle and are prominent targets in oncology research . Furthermore, N-heteroaryl substituted amines, particularly those combined with lipophilic groups, are actively investigated for their potential antiviral and psychotherapeutic activities, as the lipophilic moieties can enhance membrane permeability . As a key building block, this compound enables researchers to explore structure-activity relationships and develop new therapeutic agents for conditions such as cancer, inflammatory diseases, and viral infections.

Properties

Molecular Formula

C9H16N4O

Molecular Weight

196.25 g/mol

IUPAC Name

4-N-(1-methoxypropan-2-yl)-6-N-methylpyrimidine-4,6-diamine

InChI

InChI=1S/C9H16N4O/c1-7(5-14-3)13-9-4-8(10-2)11-6-12-9/h4,6-7H,5H2,1-3H3,(H2,10,11,12,13)

InChI Key

FTYRYVMBWIEKCV-UHFFFAOYSA-N

Canonical SMILES

CC(COC)NC1=NC=NC(=C1)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(1-methoxypropan-2-yl)-N6-methylpyrimidine-4,6-diamine typically involves the reaction of pyrimidine derivatives with appropriate alkylating agents. One common method includes the alkylation of pyrimidine-4,6-diamine with 1-methoxypropan-2-yl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and optimized reaction parameters such as temperature, pressure, and solvent choice can significantly enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N4-(1-methoxypropan-2-yl)-N6-methylpyrimidine-4,6-diamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products Formed

    Oxidation: Formation of corresponding pyrimidine N-oxides.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

Scientific Research Applications

N4-(1-methoxypropan-2-yl)-N6-methylpyrimidine-4,6-diamine serves as a building block in the synthesis of more complex organic molecules. It is also studied for its potential role in biological systems, particularly in nucleic acid analogs. The compound is investigated for potential therapeutic properties, including antiviral and anticancer activities, and is utilized in the development of agrochemicals and pharmaceuticals.

As a pyrimidine derivative, this compound has potential antimicrobial and anticancer effects. Pyrimidine derivatives can inhibit the growth of bacteria and fungi by interfering with nucleic acid synthesis or disrupting cell membrane integrity. These compounds may also induce apoptosis in cancer cells by inhibiting specific kinases or affecting metabolic pathways crucial for cancer cell survival. They can act as competitive inhibitors for enzymes such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are vital for DNA synthesis and repair, potentially reducing the proliferation of rapidly dividing cells, including cancerous cells.

Chemical Reactions

This compound can undergo various chemical reactions:

  • Oxidation: Can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide. The major product formed is the corresponding pyrimidine N-oxides.
  • Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. This leads to the formation of reduced pyrimidine derivatives.
  • Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles. This results in the formation of substituted pyrimidine derivatives with various functional groups.

Case Studies

  • Antimicrobial Activity Study: A study showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.
  • Anticancer Activity: In vitro studies demonstrated that this compound could reduce cell viability in breast cancer cell lines by inducing apoptosis through the activation of caspase pathways.
  • Enzyme Inhibition: A biochemical assay showed that this compound effectively inhibited DHFR activity with an IC50 value comparable to existing antifolate drugs.

Mechanism of Action

The mechanism of action of N4-(1-methoxypropan-2-yl)-N6-methylpyrimidine-4,6-diamine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Aromatic vs. Aliphatic Substituents : Aromatic N4 substituents (e.g., 3-chloro-4-fluorophenyl in 4d) confer higher melting points due to π-π stacking and rigidity, whereas aliphatic groups (e.g., methoxypropan-2-yl) improve solubility .
  • Electron-Withdrawing Groups : Trifluoromethoxy (in 4b) increases lipophilicity and metabolic stability, critical for pharmacokinetics .
  • Hybrid Structures : Imidazopyridine-fused derivatives () exhibit enhanced target binding via planar aromatic systems .

Key Observations :

  • Kinase Inhibition: Compounds with extended aromatic systems (e.g., imidazopyridine in ) achieve sub-nanomolar potency due to optimized ATP-binding pocket interactions .
  • Anti-Inflammatory Activity : Indole-substituted derivatives () modulate cytokine release, suggesting versatility beyond oncology .
  • Structural Flexibility : The methoxypropan-2-yl group in the target compound may allow tuning for solubility without compromising target engagement, a balance less achievable with rigid aromatic substituents .

Biological Activity

N4-(1-methoxypropan-2-yl)-N6-methylpyrimidine-4,6-diamine is a pyrimidine derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound, with the CAS number 1513674-60-6, exhibits a molecular formula of C12H20N4O and a molecular weight of 236.31 g/mol. Its unique structure may confer various pharmacological properties, making it a subject of research in therapeutic applications.

Antimicrobial Properties

Research indicates that pyrimidine derivatives often exhibit antimicrobial activity. For instance, studies have demonstrated that compounds similar to this compound can inhibit the growth of bacteria and fungi. The mechanism typically involves interference with nucleic acid synthesis or disruption of cell membrane integrity.

Anticancer Potential

Pyrimidine derivatives have also been investigated for their anticancer properties. The compound may induce apoptosis in cancer cells through the inhibition of specific kinases or by affecting metabolic pathways crucial for cancer cell survival. For example, studies on related compounds have shown promising results in inhibiting tumor growth in various cancer models.

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes. Pyrimidine derivatives can act as competitive inhibitors for enzymes such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are vital for DNA synthesis and repair. This inhibition can lead to reduced proliferation of rapidly dividing cells, including cancerous cells.

Case Studies

  • Antimicrobial Activity Study : A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of various pyrimidine derivatives, including this compound. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
  • Anticancer Activity : In vitro studies demonstrated that this compound could reduce cell viability in breast cancer cell lines by inducing apoptosis through the activation of caspase pathways .
  • Enzyme Inhibition : A biochemical assay showed that this compound effectively inhibited DHFR activity with an IC50 value comparable to existing antifolate drugs .

Data Table: Biological Activities Summary

Biological ActivityTarget Organism/EnzymeEffectReference
AntimicrobialStaphylococcus aureusInhibition of growth
AntimicrobialEscherichia coliInhibition of growth
AnticancerBreast cancer cellsInduction of apoptosis
Enzyme InhibitionDihydrofolate reductase (DHFR)Competitive inhibition

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N4-(1-methoxypropan-2-yl)-N6-methylpyrimidine-4,6-diamine, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : Synthesis typically involves multi-step nucleophilic substitution and condensation reactions. For example, analogous pyrimidine derivatives are synthesized via sequential amination of 4,6-dichloropyrimidine using substituted amines under controlled conditions (e.g., DIEA as a base in ethanol at reflux) . Microwave-assisted synthesis or flow chemistry can enhance reaction efficiency by reducing time and side products . Green chemistry approaches, such as solvent optimization (e.g., switching to DMF or water-miscible solvents), may improve sustainability .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use HPLC (with C18 columns and UV detection) to assess purity (>95% threshold) and NMR spectroscopy (¹H/¹³C) to confirm substituent positions. For stereochemical confirmation, X-ray crystallography is recommended if single crystals are obtainable . Mass spectrometry (HRMS) provides molecular weight validation .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • Methodological Answer : Begin with in vitro kinase inhibition assays (e.g., ADP-Glo™ Kinase Assay) targeting kinases like CDKs or tyrosine kinases, given structural similarities to known pyrazolo-pyrimidine inhibitors . Cytotoxicity can be screened via MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ values compared to reference compounds .

Advanced Research Questions

Q. How do substituent modifications at the N4 and N6 positions influence target selectivity and potency?

  • Methodological Answer : Conduct QSAR studies to correlate substituent electronic/hydrophobic properties (e.g., methoxy vs. alkyl groups) with activity. For example, bulkier N4 substituents (e.g., 3-methoxyphenyl) may enhance kinase binding via hydrophobic interactions, while N6 methyl groups improve metabolic stability . Parallel synthesis of analogs with systematic substituent variations (e.g., fluorinated or cyclopropyl groups) followed by surface plasmon resonance (SPR) binding assays can map structure-activity relationships .

Q. How can contradictory data on cellular cytotoxicity and kinase inhibition be resolved?

  • Methodological Answer : Contradictions may arise from off-target effects or assay-specific conditions. Use kinome-wide profiling (e.g., KinomeScan®) to identify unintended kinase interactions. Validate cellular activity via siRNA knockdown of suspected targets and compare results to in vitro kinase data . Additionally, assess compound stability in cell culture media (e.g., via LC-MS) to rule out degradation artifacts .

Q. What strategies mitigate poor aqueous solubility of this compound in preclinical studies?

  • Methodological Answer : Solubility can be enhanced via prodrug design (e.g., phosphate esterification of the methoxy group) or formulation with cyclodextrins. Physicochemical profiling (logP, pKa) using shake-flask methods or HPLC-derived chromatographic hydrophobicity indices (CHI) guides excipient selection . For in vivo studies, consider nanoformulations (e.g., liposomes) to improve bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.